molecular formula C7H14O5 B092771 (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol CAS No. 15814-59-2

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Cat. No.: B092771
CAS No.: 15814-59-2
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-VEIUFWFVSA-N
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Description

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7H14O5. It is a type of rhamnose, a naturally occurring deoxy sugar. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol can be synthesized through a Fisher glycosylation reaction using methanol. The process involves the reaction of rhamnose with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methyl alpha-D-rhamnopyranoside follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, ethers, and alcohol derivatives of methyl alpha-D-rhamnopyranoside .

Scientific Research Applications

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl alpha-D-rhamnopyranoside exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosylation reactions, influencing various metabolic pathways. Its molecular targets include glycosidases and glycosyltransferases, which play crucial roles in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo regioselective derivatization makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 3
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 4
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 5
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 6
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

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